Product packaging for Ethyl nonadecanoate(Cat. No.:CAS No. 18281-04-4)

Ethyl nonadecanoate

Cat. No.: B101110
CAS No.: 18281-04-4
M. Wt: 326.6 g/mol
InChI Key: ICVYQLQYVCXJNE-UHFFFAOYSA-N
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Description

Overview of Long-Chain Fatty Acid Esters (FAEs) in Biological Systems

Long-chain fatty acid esters are esters of fatty acids that are prevalent in biological systems and foods. wikipedia.org In living organisms, they are involved in energy storage, signaling, and the structure of cell membranes. wikipedia.org Long-chain fatty acids (LCFAs) themselves are key players in cellular energy metabolism, serving as both an energy source and as signaling molecules. nih.govresearchgate.net The esterification of these fatty acids is a critical process that modulates their biological activity and transport within the body. sophim.com For instance, long-chain fatty acyl-CoA esters are known to allosterically activate AMP-activated protein kinase (AMPK) isoforms, which in turn enhances fatty acid oxidation. nih.govresearchgate.net

Significance of Esterification in Natural Product Chemistry and Biochemistry

Esterification is a fundamental chemical reaction in which a carboxylic acid and an alcohol combine to form an ester and water. monash.edu3vsigmausa.com This process is of great significance in natural product chemistry and biochemistry. researchgate.net Many natural products, including fragrances, flavors, and pheromones, are esters. monash.edu In biochemistry, the formation of ester bonds is a key step in the synthesis of lipids, such as triglycerides, which are the primary form of energy storage in animals. wikipedia.orgyoutube.com The process of esterification can be catalyzed by enzymes, such as lipases and esterases, which allows for highly selective transformations under mild conditions. researchgate.net This enzymatic esterification is widely used in the food and fragrance industries to produce "natural" flavor and aroma compounds. researchgate.net

Current Research Landscape of Ethyl Esters beyond Common Industrial Applications

While ethyl esters have widespread industrial applications, particularly as solvents and in the production of fragrances and flavors, their role in the research landscape is expanding. chemimpex.com In the biomedical field, ethyl esters of omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have been extensively studied for their cardiovascular benefits. nih.gov The ethyl ester form of these fatty acids is often used in purified supplements. nih.gov Furthermore, ethyl esters are being investigated as "pro-drugs," where the ester form of a therapeutic agent enhances its absorption and bioavailability, with the active form being released in the body through enzymatic hydrolysis. youtube.com The study of fatty acid ethyl esters is also important in the context of alcohol metabolism, as they can be formed non-oxidatively and may serve as markers for alcohol consumption and related organ damage. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O2 B101110 Ethyl nonadecanoate CAS No. 18281-04-4

Properties

IUPAC Name

ethyl nonadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYQLQYVCXJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171334
Record name Ethyl nonadecanoate
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Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18281-04-4
Record name Ethyl nonadecanoate
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Record name 18281-04-4
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Record name Ethyl nonadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties of Ethyl Nonadecanoate

Ethyl nonadecanoate (B1228766) is a long-chain fatty acid ethyl ester. Its chemical and physical properties are summarized below.

Chemical Identifiers

IUPAC Name : Ethyl nonadecanoate chemspider.com

Synonyms : Nonadecanoic acid, ethyl ester; Ethyl n-nonadecanoate larodan.comnist.gov

Chemical Formula : C21H42O2 larodan.comnih.govscbt.com

Molecular Weight : 326.56 g/mol larodan.comscbt.com

CAS Number : 18281-04-4 larodan.comnist.govscbt.com

Physical Properties nist.govthegoodscentscompany.comchemeo.com

PropertyValue
Physical StateSolid larodan.com
AppearanceWhite or Colorless to Light yellow powder to lump to clear liquid tcichemicals.com
Boiling Point359.10 °C (estimated) thegoodscentscompany.com
Melting Point33.0 to 36.0 °C tcichemicals.com
Flash Point166.40 °C (estimated) thegoodscentscompany.com
Water Solubility0.0001161 mg/L at 25 °C (estimated) thegoodscentscompany.com

Advanced Analytical Characterization of Ethyl Nonadecanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of ethyl nonadecanoate (B1228766). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of ethyl nonadecanoate.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. For this compound, the spectrum is characterized by specific signals corresponding to the ethyl group and the long acyl chain. chemicalbook.comchemicalbook.com A typical spectrum in deuterated chloroform (B151607) (CDCl₃) would show a triplet corresponding to the methyl protons (CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (OCH₂) of the ethyl group, and a series of signals for the methylene protons of the nonadecanoic acid chain. chemicalbook.comchemicalbook.com The protons on the carbon adjacent to the carbonyl group (α-CH₂) appear as a distinct triplet. chemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum of this compound shows a characteristic signal for the carbonyl carbon (C=O) at the low-field end of the spectrum, typically around 173.85 ppm. chemicalbook.comlibretexts.org The carbon of the OCH₂ group of the ethyl ester appears at approximately 60.13 ppm. chemicalbook.com The long saturated alkyl chain results in a cluster of signals in the range of 22-35 ppm, with the terminal methyl carbon appearing at a higher field, around 14.14 ppm. chemicalbook.comlibretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Assignment ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
Ester CH₂ (a) 4.118 60.13
α-CH₂ (b) 2.27 34.43
β-CH₂ (c) 1.61 25.06
(CH₂)n (d) 1.26 ~29.23-29.78
Acyl CH₃ (e) 0.88 22.76
Ester CH₃ (f) 1.25 14.28

Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. It is often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. rjptonline.orgimpactfactor.org

GC-MS Analysis: In GC-MS, this compound is first separated from other components in a sample by GC and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows the molecular ion peak [M]⁺ and a series of fragment ions. For this compound (molecular weight 326.56 g/mol ), the molecular ion peak would be observed at m/z 326. impactfactor.orgnih.govnist.gov Common fragmentation patterns for fatty acid ethyl esters include a prominent peak at m/z 88, which corresponds to the McLafferty rearrangement of the ethyl ester group. nih.gov Another significant fragment is often seen at m/z 101. nih.gov GC-MS has been successfully used to identify this compound in various natural extracts, such as from the leaves of Huberantha senjiana and the fruit of Cyamopsis tetragonoloba. rjptonline.orgimpactfactor.org

LC-MS Analysis: While GC-MS is well-suited for volatile compounds like this compound, LC-MS can also be employed, particularly for less volatile derivatives or when analyzing complex lipid mixtures. rjptonline.org LC-MS is especially useful for analyzing plant secondary metabolites which are often semi-polar or polar. rjptonline.org

Table 2: Key Mass Spectral Fragments for this compound

m/z Proposed Fragment Identity
326 Molecular Ion [M]⁺
101 [CH₃(CH₂)₇CO]⁺

Data compiled from PubChem and other sources. nih.gov

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure as a long-chain fatty acid ester. nih.gov A strong absorption band is typically observed around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. myskinrecipes.com The C-O stretching vibrations of the ester group appear in the region of 1250-1000 cm⁻¹. myskinrecipes.com Additionally, the spectrum shows strong bands corresponding to the C-H stretching vibrations of the long alkyl chain, typically in the 2850-2960 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~2925 C-H stretch (asymmetric, CH₂)
~2855 C-H stretch (symmetric, CH₂)
~1740 C=O stretch (ester)

Data based on typical values for long-chain fatty acid esters. nih.govmyskinrecipes.com

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its amount in various samples.

Gas Chromatography (GC) with Various Detectors (e.g., FID)

Gas chromatography is the most widely used technique for the analysis of fatty acid esters due to their volatility. scielo.brresearchgate.net

GC-FID Analysis: In GC with a Flame Ionization Detector (FID), this compound can be separated from other fatty acid esters based on its boiling point and interaction with the stationary phase of the GC column. scielo.brakjournals.com The retention time of this compound is a key parameter for its identification. rjptonline.orgakjournals.com For quantitative analysis, an internal standard, such as methyl heptadecanoate or hexadecyl acetate (B1210297), is often used to improve the accuracy and precision of the measurement. scielo.brresearchgate.net The area of the peak corresponding to this compound is proportional to its concentration in the sample. researchgate.net This method has been applied to the analysis of biodiesel and cuticular waxes of plants. scielo.brakjournals.com

High-Performance Liquid Chromatography (HPLC)

Chemometric Approaches in Conjunction with Spectroscopic Data

While this compound is frequently identified as a component within complex mixtures using established techniques like Gas Chromatography-Mass Spectrometry (GC-MS), dedicated research focusing on the application of chemometrics to its specific spectroscopic data is not extensively found in current literature. jppres.comscirp.org However, the principles of chemometrics are widely applied to the analysis of fatty acid esters, and these methodologies provide a clear framework for how the advanced characterization of this compound could be performed. scielo.brresearchgate.netresearchgate.net Chemometrics uses mathematical and statistical methods to extract maximum information from chemical data, which is particularly useful for interpreting the large and complex datasets generated by modern spectroscopic instruments. ijsr.netsemanticscholar.org

A hypothetical research scenario to characterize this compound using chemometrics would involve analyzing it within a mixture of other structurally similar long-chain fatty acid esters. The primary goal would be to differentiate and potentially quantify this compound without resorting to chromatographic separation for every measurement.

Research Application: Differentiating this compound in Ester Mixtures using FTIR Spectroscopy and Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. github.io It transforms a large set of variables (e.g., absorbance values at hundreds of wavenumbers in an FTIR spectrum) into a smaller set of uncorrelated variables known as principal components (PCs). whitebearphotonics.com The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. whitebearphotonics.com

Methodology:

Sample Preparation: A set of calibration samples would be prepared containing this compound and other closely related esters, such as ethyl palmitate (C16:0) and ethyl stearate (B1226849) (C18:0), in varying known concentrations.

Spectroscopic Analysis: Mid-infrared spectra for each sample would be acquired using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for rapid analysis. researchgate.net

Data Pre-processing: The raw spectral data would undergo pre-processing steps, such as baseline correction and normalization (e.g., Standard Normal Variate, SNV), to remove non-chemical variations like baseline drift and particle size effects. whitebearphotonics.com

PCA Modeling: The pre-processed spectral matrix (samples × wavenumbers) would be subjected to PCA. The output would primarily be score plots and loading plots.

Score Plot: Each sample is represented as a point in the new coordinate system defined by the principal components. Samples with similar chemical compositions (and thus similar spectra) will cluster together in the score plot.

Loading Plot: This plot shows the contribution of each original variable (wavenumber) to the principal components. Peaks in the loading plot indicate the spectral regions that are most important for differentiating the samples.

Hypothetical Research Findings:

In this scenario, a PCA score plot would be expected to show distinct clustering of the samples based on their composition. For instance, samples with a high concentration of this compound would group together and separate from those rich in ethyl stearate or ethyl palmitate.

The table below illustrates how a PCA scores table might be presented. The values are hypothetical and serve to demonstrate how samples are mapped onto the first two principal components.

Table 1: Interactive Hypothetical PCA Score Values for Ester Mixtures

Sample IDPredominant EsterHypothetical PC1 ScoreHypothetical PC2 Score
Mix-01This compound2.51.8
Mix-02This compound2.71.5
Mix-03Ethyl stearate-1.52.2
Mix-04Ethyl stearate-1.72.5
Mix-05Ethyl palmitate-2.1-2.3
Mix-06Ethyl palmitate-2.4-2.0
Mix-0750/50 Nonadecanoate/Stearate0.52.0

The loading plot for PC1 would likely highlight wavenumbers corresponding to the C-C stretching or rocking vibrations of the long alkyl chain, where the difference of one methylene group between this compound and ethyl stearate would cause subtle but consistent spectral shifts.

Following exploratory analysis with PCA, a supervised technique like Partial Least Squares (PLS) regression could be employed to build a quantitative model. psu.edu This model would correlate the FTIR spectral data with the known concentrations of this compound in the calibration samples, enabling the rapid prediction of its concentration in unknown mixtures from their spectra alone. teagasc.ie This approach is common for the analysis of complex mixtures like biodiesel, where fatty acid ester content is a critical quality parameter. researchgate.net

Biosynthesis and Metabolic Pathways of Ethyl Esters

Enzymatic Esterification Mechanisms in Biological Systems

The fundamental reaction for the formation of ethyl nonadecanoate (B1228766) is enzymatic esterification. In this reaction, the carboxyl group of nonadecanoic acid is linked to the hydroxyl group of ethanol (B145695), forming an ester bond and releasing a molecule of water. This process is catalyzed by specific enzymes that can perform condensation reactions in non-aqueous or micro-aqueous environments. polimi.it In engineered microorganisms, this reaction is typically catalyzed by enzymes known as wax ester synthases, which utilize an activated form of the fatty acid, usually a fatty acyl-Coenzyme A (acyl-CoA) thioester, as the substrate rather than a free fatty acid. frontiersin.orgillinois.edu The reaction proceeds via a transesterification mechanism where the fatty acyl group is transferred from Coenzyme A to ethanol. illinois.edu

Role of Lipases and Esterases in Ethyl Ester Formation

Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are the primary classes of hydrolase enzymes responsible for both the synthesis and breakdown of esters like ethyl nonadecanoate. nih.govscielo.br While their natural role often involves the hydrolysis of ester bonds in an aqueous environment, these enzymes can catalyze the reverse reaction—synthesis—under specific conditions, such as in the presence of organic solvents or a high concentration of substrates (ethanol and fatty acids). polimi.it

Key enzymes involved in the biosynthesis of FAEEs in engineered microbes include:

Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT): This is a crucial enzyme used in metabolic engineering for FAEE production. mdpi.com It catalyzes the esterification of a fatty acyl-CoA with an alcohol to produce a fatty acid ester. illinois.edumdpi.com For example, a wax ester synthase from Marinobacter hydrocarbonoclasticus (MhWS2) has been effectively expressed in Saccharomyces cerevisiae to produce FAEEs. chalmers.se

Lipases: Certain lipases can perform transesterification reactions to produce ethyl esters from triglycerides or esterification of free fatty acids. For instance, lipases from Candida antarctica (Lipase B, or CALB) and Aspergillus oryzae are used in biocatalytic processes for ethyl ester synthesis. acs.org

Carboxylesterases: Some carboxylesterases have been shown to possess FAEE synthase activity, catalyzing the formation of FAEEs from fatty acids and ethanol. researchgate.net

The activity of these enzymes is critical for the efficient production of ethyl esters. Their selection and optimization are central to both in vivo metabolic engineering and in vitro biocatalytic applications.

Precursor Pathways for Fatty Acid and Ethanol Synthesis

The production of this compound relies on the cellular availability of its two precursors: nonadecanoic acid and ethanol.

Fatty Acid Synthesis: Nonadecanoic acid is an odd-chain saturated fatty acid containing 19 carbon atoms. In most organisms, fatty acid synthesis (FAS) occurs through the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an Acyl Carrier Protein (ACP). mdpi.comfrontiersin.org The process typically starts with acetyl-CoA as the primer, leading to the synthesis of even-chain fatty acids. However, for the synthesis of odd-chain fatty acids like nonadecanoic acid, a different primer is used. nih.gov

Primer: The synthesis is initiated with propionyl-CoA, a three-carbon molecule, instead of acetyl-CoA. nih.gov

Elongation: The propionyl group is condensed with malonyl-ACP, and the subsequent cycles of condensation, reduction, and dehydration continue, adding two-carbon units in each cycle until the 19-carbon chain of nonadecanoic acid is formed. nih.gov The final product exists as nonadecanoyl-ACP, which can be released as a free fatty acid by a thioesterase or converted to nonadecanoyl-CoA for subsequent reactions. mdpi.comnih.gov

Ethanol Synthesis: Ethanol is a common fermentation product in many microorganisms, most notably the yeast Saccharomyces cerevisiae. nih.gov The pathway for ethanol production is a part of anaerobic respiration.

Glycolysis: Glucose is broken down into two molecules of pyruvate (B1213749).

Decarboxylation: Pyruvate is decarboxylated to acetaldehyde (B116499) by the enzyme pyruvate decarboxylase (PDC). acs.org

Reduction: Acetaldehyde is then reduced to ethanol by the enzyme alcohol dehydrogenase (ADH), a reaction that regenerates NAD+ needed for glycolysis to continue. acs.org

In many metabolic engineering strategies, the host organism, such as E. coli, which does not naturally produce high levels of ethanol, is engineered with genes from high-efficiency ethanol producers like Zymomonas mobilis to ensure a sufficient supply of this precursor. nih.govacs.org

Metabolic Engineering Strategies for Enhanced Production in Microorganisms (e.g., Cyanobacteria, Yeast)

Metabolic engineering aims to rewire the metabolism of microorganisms to transform them into cellular factories for producing valuable chemicals like FAEEs. frontiersin.orgmdpi.com Escherichia coli and Saccharomyces cerevisiae are common hosts for these engineering efforts. nih.govchalmers.se

A primary goal of metabolic engineering is to maximize the flow of carbon from the primary carbon source (e.g., glucose) towards the final product. oup.comresearchgate.net This involves enhancing the pathways that produce the precursors while blocking pathways that compete for those same precursors.

Key strategies include:

Enhancing Precursor Supply: The pathways for synthesizing acetyl-CoA (the building block for malonyl-CoA) and fatty acids are often upregulated. mdpi.com In cyanobacteria, introducing a phosphoketolase pathway has been shown to replenish intracellular acetyl-CoA, boosting FAEE production. acs.org

Blocking Competing Pathways: To prevent the diversion of fatty acids away from FAEE synthesis, competing pathways are often knocked out.

Fatty Acid Degradation: The β-oxidation pathway, which breaks down fatty acids, is a primary target for deletion. In S. cerevisiae, deleting the POX1 gene, which encodes acyl-CoA oxidase, prevents the first step of β-oxidation. chalmers.senih.gov

Storage Lipid Synthesis: To prevent fatty acids from being stored as triglycerides or sterol esters, genes responsible for their synthesis are deleted. In yeast, this involves knocking out genes such as DGA1, LRO1, ARE1, and ARE2. chalmers.senih.gov

Redirecting Central Metabolism: Carbon flux can be diverted from other major metabolic outputs, such as carbohydrate synthesis, towards lipid synthesis. jmb.or.kr For example, inhibiting starch synthesis in microalgae has been shown to redirect carbon toward fatty acid production. jmb.or.kr

The direct manipulation of enzymes in the biosynthetic pathway is crucial for high-yield FAEE production. This involves the overexpression of key enzymes and the modification of their properties.

Overexpression of FAEE Synthase: The gene encoding a wax ester synthase (ws) is introduced and often overexpressed to ensure efficient conversion of fatty acyl-CoAs and ethanol to FAEEs. nih.govmdpi.com

Upregulation of Fatty Acid Synthesis: To increase the pool of fatty acid precursors, enzymes in the FAS pathway are overexpressed.

In E. coli, overexpressing the native fatty acid operon (fabH, fabD, and fabG) along with a thioesterase (tesB) and a wax synthase (ws) led to a 40-fold increase in FAEE production. nih.gov

In S. cerevisiae, overexpressing a mutant version of acetyl-CoA carboxylase (ACC1), the enzyme catalyzing the first committed step of fatty acid synthesis, enhances the supply of malonyl-CoA and boosts FAEE titers. nih.gov

Improving Ethanol Production: In hosts like E. coli, heterologous pathways for ethanol production from organisms like Zymomonas mobilis are introduced to provide the alcohol precursor. acs.org

The table below summarizes findings from a metabolic engineering study in E. coli for FAEE production.

StrainGenetic ModificationFAEE Titer (mg/L)Fold IncreaseReference
BD1Harboring tes (thioesterase) and ws (wax synthase) genes321x nih.gov
BD2Overexpression of fabH, fabD, and fabG genes in addition to tes and ws genes129140x nih.gov

Biocatalytic Processes for Ethyl Ester Synthesis (e.g., Hydroesterification of Waste Oils)

Biocatalytic processes utilize isolated enzymes to produce chemicals, offering an alternative to microbial fermentation. For ethyl ester production, hydroesterification of waste oils is a sustainable approach that can handle feedstocks with high free fatty acid content. acs.orgresearchgate.net This process typically involves two stages. acs.orggoogle.com

Enzymatic Hydrolysis: In the first step, triglycerides in the waste oil are hydrolyzed into free fatty acids (FFAs) and glycerol. This reaction is catalyzed by lipases, such as Eversa Transform 2.0, in an aqueous solution. acs.org Complete hydrolysis can be achieved under mild conditions (e.g., 40°C for 4 hours). acs.orgresearchgate.net

Enzymatic Esterification: The resulting FFAs are then esterified with ethanol to produce fatty acid ethyl esters. This step is also catalyzed by lipases. Often, a combination of different lipases, or "combi-lipases," is used to improve efficiency. acs.orgresearchgate.net For example, a mixture of Eversa Transform 2.0 and Lipase (B570770) B from Candida antarctica (CAL B) has been used effectively. acs.org

Studies have optimized this process by varying parameters such as the molar ratio of FFA to ethanol, the amount of biocatalyst, and reaction time, achieving experimental conversion rates of over 70%. researchgate.net This biocatalytic method is advantageous because it operates at low temperatures and can utilize low-cost, impure feedstocks like used frying oils, contributing to a circular economy. acs.orgbionorte.org.br

ParameterOptimal ConditionTheoretical Conversion (%)Experimental Conversion (%)Reference
FFA/Ethanol Molar Ratio1:880.1 ± 0.0271.4 ± 0.1 researchgate.net
Biocatalyst Percentage10%80.1 ± 0.0271.4 ± 0.1 researchgate.net
Enzyme Combination (Ratio)1:3 (Eversa Transform 2.0 : CAL B)80.1 ± 0.0271.4 ± 0.1 researchgate.net
Reaction Time6 hours80.1 ± 0.0271.4 ± 0.1 researchgate.net

Biological and Biomedical Activities of Ethyl Nonadecanoate

Antioxidant Properties and Mechanisms of Action

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage. Ethyl nonadecanoate (B1228766) has been investigated for its antioxidant potential through various in vitro assays.

In Vitro Radical Scavenging Assays (e.g., DPPH, NO, Fe3+)

DPPH Radical Scavenging Activity: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity. mdpi.comnih.gov While some fatty acid esters have shown promising results, specific IC50 values for ethyl nonadecanoate in DPPH assays are not consistently reported across studies. For instance, one study on compounds from Cyperus sexangularis did not specify the individual IC50 value for this compound, though it was part of a group of compounds tested. up.ac.zanih.gov In contrast, a related compound, ethyl margarate (B1228982), demonstrated an IC50 of 43.82 ± 1.44 µg/mL against DPPH radicals. researchgate.netjppres.com

Nitric Oxide (NO) Radical Scavenging: Nitric oxide is a signaling molecule that can become harmful at high concentrations. bdbotsociety.orgnih.gov Research on the NO scavenging ability of this compound is still emerging. One study noted that ethyl margarate had an IC50 of 60.04 ± 3.28 µg/mL in a nitric oxide scavenging assay. researchgate.netjppres.com

Ferric Ion (Fe3+) Reducing Antioxidant Power (FRAP): The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+). wisdomlib.orgresearchgate.netnih.govalanrevista.org A study involving ethyl margarate reported a ferric reducing power of 308.01 ± 34.11 µgAAE/mg. researchgate.netjppres.com Specific FRAP values for this compound are still under investigation.

Anti-inflammatory Effects and Related Pathways

Inflammation is a natural response of the body to injury or infection, but chronic inflammation can contribute to various diseases. This compound has been explored for its potential to mitigate inflammatory processes.

In Vitro Assays (e.g., Egg Albumin Denaturation Assay)

The denaturation of proteins is a key feature of inflammation. The egg albumin denaturation assay is an in vitro method used to assess the anti-inflammatory activity of compounds. jpionline.org In one study, this compound, isolated from Cyperus sexangularis, was shown to inhibit egg albumin denaturation. mdpi.com At concentrations of 100 and 50 µg/mL, it demonstrated inhibitory effects within the 70% and 80% marks, respectively. mdpi.com Another fatty acid ester, ethyl margarate, showed a potent anti-inflammatory response with an IC50 of 12.24 ± 0.69 µg/mL, which was comparable to the standard drug diclofenac (B195802) (IC50 = 11.94 ± 1.37 µg/mL). researchgate.netjppres.com

Molecular Docking Studies with Inflammatory Targets (e.g., NADPH Oxidase 2, NF-κB)

Molecular docking is a computational technique used to predict how a molecule binds to a target protein. This can provide insights into the mechanism of action of a compound.

NADPH Oxidase 2 (NOX2): This enzyme is a major source of reactive oxygen species (ROS) in inflammatory cells. jhsmr.org Molecular docking studies with the related compound ethyl margarate revealed a significant binding affinity to NOX2 with a binding energy of -7.2 kcal/mol. researchgate.netjppres.com This suggests a potential mechanism for its antioxidant and anti-inflammatory effects.

Nuclear Factor-kappa B (NF-κB): NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and inflammation. nih.gov Molecular docking studies have shown that ethyl margarate also has a significant binding affinity to NF-κB, with a binding energy of -6.1 kcal/mol. researchgate.netjppres.com This interaction could contribute to its anti-inflammatory properties.

Antidiabetic Potential (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

One approach to managing diabetes is to inhibit the enzymes responsible for carbohydrate digestion, such as alpha-amylase and alpha-glucosidase. ipb.ac.idnih.govjapsonline.comoamjms.eu This can help to control post-meal blood sugar levels.

Alpha-Amylase and Alpha-Glucosidase Inhibition: In silico studies have investigated the potential of compounds from Cyperus sexangularis, including this compound, to inhibit these enzymes. researcher.liferesearchgate.netnih.govnih.govjmbfs.org While detailed inhibitory concentrations for this compound are not yet fully elucidated, the broader research suggests that phytochemicals from this plant show promise as inhibitors of α-amylase and α-glucosidase. researcher.liferesearchgate.net For instance, stigmasterol, another compound isolated from the same plant, showed significant binding energies of -10.0 kcal/mol and -7.6 kcal/mol with α-amylase and α-glucosidase, respectively. researchgate.net

Anticancer and Cytotoxic Activities

Emerging research suggests that this compound may possess anticancer properties. It has been identified as a component in plant extracts that exhibit cytotoxic activity against various cancer cell lines.

For example, this compound was found in the essential oil of Pistacia terebinthus fruits, which demonstrated a dose-dependent inhibition of cell proliferation in human lung cancer (A549) cell lines. tandfonline.comresearchgate.net The IC50 value for the essential oil was 123.8 ± 3.41 μg/mL. tandfonline.com Additionally, it was identified in the chloroform (B151607) extract of Albertisia papuana Becc roots, which showed cytotoxic activity against T47D breast cancer cells. bioline.org.br The related compound, nonadecanoic acid, has also been shown to exhibit cytotoxic activities in various human cancer cell lines, including A549, SK-OV-3, SK-MEL-2, and HCT-15. researchgate.net

Evaluation against Various Human Cancer Cell Lines (e.g., MCF-7, A549, SK-OV-3, SK-MEL-2, HCT-15)

The cytotoxic potential of this compound has been investigated primarily as a component of complex extracts, with some studies pointing toward the activity of closely related compounds.

An ethanolic extract of the marine algae Chara baltica, which was found to contain this compound among 86 identified compounds, demonstrated cytotoxic activity against several cancer cell lines. netascientific.com The extract showed inhibitory effects on human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. netascientific.com However, the specific contribution of this compound to this activity was not isolated.

In a separate study on Streptomyces scabiei, while this compound was isolated, the cytotoxic activity was attributed to a different identified compound, nonadecanoic acid. tandfonline.com This related fatty acid was reported to exhibit cytotoxic effects against a panel of human cancer cell lines, including lung cancer (A549), ovarian cancer (SK-OV-3), melanoma (SK-MEL-2), and colon cancer (HCT-15). tandfonline.com

Source MaterialCompound/Extract TestedCell LineActivity NotedCitation
Chara balticaEthanol (B145695) Extract (containing this compound)MCF-7 (Breast)Cytotoxic activity observed netascientific.com
Chara balticaEthanol Extract (containing this compound)A549 (Lung)Cytotoxic activity observed netascientific.com
Streptomyces scabieiNonadecanoic Acid (isolated from the same source as this compound)A549 (Lung)Cytotoxic activity observed tandfonline.com
Streptomyces scabieiNonadecanoic Acid (isolated from the same source as this compound)SK-OV-3 (Ovarian)Cytotoxic activity observed tandfonline.com
Streptomyces scabieiNonadecanoic Acid (isolated from the same source as this compound)SK-MEL-2 (Melanoma)Cytotoxic activity observed tandfonline.com
Streptomyces scabieiNonadecanoic Acid (isolated from the same source as this compound)HCT-15 (Colon)Cytotoxic activity observed tandfonline.com

Mechanism of Cytotoxicity, including Immunomodulatory Effects (e.g., IL-12 inhibition)

The precise mechanism of cytotoxicity for this compound is not extensively documented. However, research into related compounds provides some insight into potential immunomodulatory pathways. A study identified that nonadecanoic acid, isolated from Streptomyces scabiei, inhibits the production of Interleukin-12 (IL-12) in lipopolysaccharide-activated macrophages. tandfonline.com Given that this compound was also identified from the same organism, this suggests a possible area for future investigation into its own immunomodulatory effects. tandfonline.com

It is noteworthy that the inhibition of IL-12 represents a potential anti-inflammatory mechanism. colab.ws This contrasts with a common cancer immunotherapy strategy where IL-12, a potent pro-inflammatory cytokine, is administered to stimulate and enhance anti-tumor immune responses by activating T cells and Natural Killer (NK) cells. hmdb.caacademicjournals.org The role of IL-12 is to bridge innate and adaptive immunity, promoting the destruction of tumor cells. hmdb.cacolab.ws Therefore, the inhibition of IL-12 would be counterintuitive to this specific therapeutic approach, highlighting the complexity of its role in cancer biology.

Antimicrobial Properties (e.g., Antibacterial Activity)

This compound has been identified as a component in various plant extracts that exhibit antimicrobial properties.

Activity from Etlingera elatior (Torch Ginger): The essential oil from the inflorescence of torch ginger, containing this compound as a trace component, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com The oil was effective against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes. tandfonline.com It also inhibited the Gram-negative bacterium Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 1.56 mg/ml. tandfonline.com

Activity from Arisaema tortuosum: An extract from the leaves of Arisaema tortuosum, which contains this compound (0.74%), showed antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium. semanticscholar.org

Activity from Buddleja cordata: A bioactive fraction from the stem bark of Buddleja cordata was found to contain 2[4'-hydroxyphenyl]-ethyl nonadecanoate as part of a mixture of long-chain esters. This fraction exhibited moderate antibacterial activity against Mycobacterium tuberculosis with a reported MIC of 64 µg/ml. nih.gov

Enzyme Inhibition Studies (e.g., Anti-elastase activity)

This compound has been directly evaluated for its ability to inhibit the enzyme elastase. Elastase is a protease that breaks down elastin (B1584352), a key protein in the extracellular matrix responsible for the elasticity of tissues like skin. up.ac.za Inhibition of this enzyme is a target for cosmetic and therapeutic applications, particularly in anti-aging skincare. up.ac.zaresearchgate.net

In a study on the chemical constituents of Cyperus sexangularis leaf, isolated this compound was tested for its anti-elastase activity in human keratinocyte (HaCaT) cells. researchgate.netnih.gov The study found that this compound demonstrated anti-elastase activity, showing an IC₅₀ value greater than or equal to 50 µg/mL. researchgate.netnih.gov This activity was comparable to other fatty acids and sterols isolated from the plant but was less potent than the standard anti-elastase compound, ursolic acid, which had an IC₅₀ of 24.80 ± 2.60 µg/mL. researchgate.netnih.gov

CompoundSourceEnzyme InhibitedIC₅₀ (µg/mL)Citation
This compoundCyperus sexangularisElastase≥ 50 researchgate.netnih.gov
Ursolic Acid (Standard)N/AElastase24.80 ± 2.60 researchgate.netnih.gov

Role in Lipid Metabolism and Fatty Acid Profiles

This compound is a fatty acid ethyl ester (FAEE), a class of molecules that are products of fatty acid metabolism. hmdb.ca These compounds are employed in biochemical research to investigate metabolic pathways and their effects on health. netascientific.com As a specific type of lipid, this compound is relevant to the study of lipidomics, which involves the comprehensive analysis of lipid profiles in biological systems. scbt.comcymitquimica.com

The study of fatty acid profiles is crucial for understanding nutrition and the function of lipids in cell membranes, energy storage, and cellular signaling. scbt.com Cholesteryl nonadecanoic acid, a related ester, is known to be a component of lipoprotein particles and is of interest in arteriosclerosis research. hmdb.ca The metabolism of fatty acids and their subsequent esterification are fundamental processes that can be influenced by diet and have significant implications for both normal physiology and disease states like cancer, where lipid metabolism is often altered. nih.gov

Synthesis and Derivatization of Ethyl Nonadecanoate for Research Purposes

Chemical Synthesis Methodologies (e.g., Fischer Esterification)

The primary chemical method for synthesizing ethyl nonadecanoate (B1228766) is Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of nonadecanoic acid with ethanol (B145695). organic-chemistry.org

The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to form an ester and water. organic-chemistry.orgbyjus.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgcerritos.edu Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. byjus.comcerritos.edu

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used. byjus.comcerritos.edu Alternatively, the removal of water as it is formed, for instance, through azeotropic distillation or the use of molecular sieves, can also shift the equilibrium to favor the products. organic-chemistry.org

A typical laboratory procedure for a similar esterification involves dissolving the carboxylic acid in an excess of the alcohol, followed by the slow addition of a catalytic amount of concentrated sulfuric acid. operachem.com The reaction mixture is then heated, often under reflux, for a specific duration to reach equilibrium. operachem.com After cooling, the excess alcohol and acid are removed. The workup procedure generally involves extraction with an organic solvent like ethyl acetate (B1210297) and washing the organic phase with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with a saturated sodium chloride solution. operachem.com The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester. cerritos.eduoperachem.com

Table 1: Key Aspects of Fischer Esterification for Ethyl Nonadecanoate Synthesis

Parameter Description Common Reagents/Conditions
Reactants Carboxylic acid and alcoholNonadecanoic acid, Ethanol
Catalyst Strong acidSulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)
Reaction Type Reversible, equilibrium-driven-
Driving Equilibrium Le Chatelier's PrincipleExcess ethanol, Removal of water
Workup Purification stepsExtraction, Neutralization, Drying, Solvent evaporation

Enzymatic Synthesis for Research Scale Production

Enzymatic synthesis offers a milder and more selective alternative to chemical methods for producing this compound, particularly for research-scale applications where high purity and specific reaction conditions are desired. Lipases are the most commonly used enzymes for this purpose.

The enzymatic synthesis can be performed through direct esterification of nonadecanoic acid with ethanol or via transesterification of a nonadecanoate ester (e.g., mthis compound) with ethanol. Lipases, such as those from Candida antarctica (e.g., Novozym® 435), Thermomyces lanuginosus, and Rhizomucor miehei, are frequently employed due to their stability and catalytic efficiency. researchgate.netnih.govmdpi.com These reactions are often carried out in organic solvents like tert-butanol (B103910) to improve substrate solubility and minimize side reactions. nih.gov

Research has shown that mixtures of lipases, or "combi-lipases," can be highly effective for the synthesis of fatty acid ethyl esters from feedstocks with diverse fatty acid compositions. nih.gov For instance, a combination of lipases from Candida antarctica (CALB), Thermomyces lanuginosus (TLL), and Rhizomucor miehei (RML) has been successfully used in a packed-bed continuous reactor for the synthesis of ethyl esters from waste oil. nih.gov The optimal composition of the combi-lipase mixture often depends on the specific fatty acid profile of the starting material. nih.gov

A study on the enzymatic hydroesterification of waste frying oil utilized a two-step process. researchgate.netacs.org The first step involved the complete hydrolysis of the oil to free fatty acids (FFAs) using Eversa Transform 2.0 lipase (B570770). researchgate.net The subsequent esterification step employed a combination of Eversa Transform 2.0 and lipase B from Candida antarctica (CAL B). researchgate.net The reaction parameters, including the enzyme ratio, FFA to alcohol molar ratio, biocatalyst percentage, and reaction time, were optimized to achieve high conversion yields. researchgate.net Under optimized conditions, a theoretical conversion of 80.1 ± 0.02% was predicted, with an experimental conversion of 71.4 ± 0.1% being achieved. acs.org

Table 2: Comparison of Lipases Used in Ethyl Ester Synthesis

Lipase Source Commonly Used for Key Characteristics
Candida antarctica (CALB, Novozym® 435)Esterification, TransesterificationHigh stability, Broad substrate specificity, Often immobilized nih.govmdpi.com
Thermomyces lanuginosus (TLL)TransesterificationThermostable, Effective in combi-lipase systems nih.gov
Rhizomucor miehei (RML)TransesterificationEffective in combi-lipase systems nih.gov
Eversa Transform 2.0Hydrolysis, EsterificationUsed in hydroesterification processes researchgate.net

Synthesis of Labeled this compound for Metabolic Tracing Studies

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems. frontiersin.org The synthesis of labeled this compound, typically involving stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), allows researchers to track its absorption, distribution, and conversion into other metabolites. frontiersin.orgcreative-proteomics.com

The synthesis of labeled this compound can be achieved by using a labeled precursor, either the nonadecanoic acid or the ethanol. For example, using [¹³C]-labeled nonadecanoic acid in a Fischer esterification reaction with unlabeled ethanol will produce ethyl [¹³C]-nonadecanoate. Conversely, using ¹³C-labeled ethanol with unlabeled nonadecanoic acid will result in [¹³C]-ethyl nonadecanoate.

The choice of labeling position is crucial and depends on the specific metabolic pathway being investigated. frontiersin.org Uniformly labeled tracers can provide a broad overview of how a nutrient is utilized across multiple pathways, while position-specific labeling allows for the elucidation of specific metabolic fluxes. frontiersin.orgwindows.net For instance, labeling the ethyl group would allow for tracing the fate of the ethanol moiety, whereas labeling the acyl chain would track the fatty acid component.

The detection and analysis of labeled metabolites are typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org These techniques can distinguish between the labeled and unlabeled forms of the molecule and its downstream products, providing quantitative data on metabolic fluxes. creative-proteomics.com

A novel method for the site-specific carbon-isotope labeling of phenols involves a [5+1] cyclization using a labeled carbonate ester as the carbon source. chemrxiv.org While not directly applicable to this compound, this highlights the ongoing development of new synthetic strategies for introducing isotopic labels into specific positions of organic molecules. chemrxiv.org

Purification and Characterization of Synthetic Analogues

Following synthesis, the purification of this compound and its analogues is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include column chromatography, thin-layer chromatography (TLC), and distillation.

Column chromatography using silica (B1680970) gel is a widely used method for purifying esters. mdpi.com The choice of solvent system (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as petroleum ether and ethyl acetate, is often employed. mdpi.com For instance, in the isolation of natural products, similar ester compounds were purified using silica gel column chromatography with petroleum ether-ethyl acetate or petroleum ether-chloroform gradients. mdpi.com

The characterization of the purified this compound and its analogues is performed to confirm their identity and purity. The primary analytical techniques used for this purpose include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds like fatty acid ethyl esters. sci-hub.senih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. This compound is often used as an internal standard in GC-MS analysis of other fatty acid ethyl esters. sci-hub.se

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For an ester like this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch is expected. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and analysis. researchgate.net When coupled with detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer, it can provide quantitative information about the purity of the sample. researchgate.net

In the characterization of fatty acid ethyl ester synthase products, GC-MS was used to confirm the identity of the synthesized ethyl esters. nih.gov Similarly, in the analysis of epoxidized fatty acids, the products were characterized using FTIR, NMR, and GC-MS. researchgate.net

Ecological and Environmental Relevance

Role in Plant-Microbe Interactions

The interaction between plants and microorganisms is a complex web of chemical signaling, where volatile organic compounds often play a crucial role. These interactions can be beneficial, such as in the case of endophytic fungi that promote plant growth, or antagonistic, as seen with pathogenic fungi.

Endophytic fungi, which live within plant tissues without causing apparent harm, are known to produce a wide array of secondary metabolites that can influence the host plant's health and defense. frontiersin.orgmdpi.comslideshare.netnih.gov While direct evidence for ethyl nonadecanoate (B1228766) production by a wide range of endophytic fungi is limited, the related compound, methyl nonadecanoate, has been identified in the context of plant protection. For instance, GC/MS analysis of preen oil, which has shown fungicidal effects against the postharvest pathogen Botrytis cinerea, revealed the presence of mthis compound among other fatty acids and hydrocarbon components. mdpi.com This suggests that long-chain fatty acid esters could play a role in defending against pathogenic fungi.

Furthermore, the production of various volatile compounds by beneficial fungi like Trichoderma species is a key mechanism in their biocontrol activity against plant pathogens. researchgate.netnih.gov Although specific studies detailing the production of this compound by Trichoderma are scarce, the ability of microbes to produce a diverse range of esters is well-documented. In the context of winemaking, the concentration of this compound in Palomino fino wines has been shown to be influenced by the vinification technique, which points to a role of yeast in its formation. mdpi.com This microbial production of this compound in a specific environment highlights the potential for its involvement in other plant-associated microbial communities.

The chemical dialogue between plants and microbes often involves a variety of signaling molecules, including hormones like ethylene (B1197577) and jasmonic acid, which can be triggered by microbial VOCs. frontiersin.org The presence of fatty acid esters in these volatile blends can influence the outcome of these interactions, contributing to either disease resistance or symbiotic relationships.

Contribution to Volatile Organic Compound (VOC) Profiles in Ecosystems

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that evaporate at room temperature and are emitted by a wide range of sources, including plants, fungi, and bacteria. epa.gov These compounds are fundamental to the chemical landscape of an ecosystem, influencing atmospheric chemistry, and mediating interactions between organisms. frontiersin.orgpjoes.com

Floral scents, for example, are complex mixtures of VOCs designed to attract pollinators. compoundchem.comfrontiersin.orgmdpi.com Research on the floral volatiles of Petunia × hybrida has identified the related compound, mthis compound, as a significant component of its fragrance, constituting a notable percentage of the total ester content. researchgate.net This finding underscores the potential for long-chain fatty acid esters like this compound to be part of the VOC profile of flowering plants, contributing to their characteristic scent and playing a role in pollinator attraction.

The contribution of this compound to the broader atmospheric VOC profile is likely to be localized and dependent on the specific ecosystems and the prevalence of organisms that produce it. Its detection in specific contexts, such as wine, demonstrates that it can be a product of microbial metabolism under certain conditions. mdpi.com

Below is a table summarizing the detection of nonadecanoate esters in different biological contexts.

CompoundSourceFindingReference
Mthis compound Petunia × hybrida floral volatilesConstituted 21.7 ± 0.3% of the ester-rich VOC profile. researchgate.net
Mthis compound Preen oilIdentified as a component with potential antifungal activity against Botrytis cinerea. mdpi.com
This compound Palomino fino wineDetected in varying concentrations depending on the vinification technique, suggesting microbial origin. mdpi.com

Emerging Research Directions and Future Perspectives

Investigation of Structure-Activity Relationships for Biological Properties

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For ethyl nonadecanoate (B1228766), SAR studies are crucial for optimizing its therapeutic potential. This involves systematically modifying its structure—such as altering the length of the fatty acid chain, changing the alcohol moiety, or introducing functional groups—and evaluating how these changes affect its biological properties.

A pertinent example lies in the investigation of non-aromatic esters for antisickling activity. Research has shown that various fatty acid esters exhibit the ability to inhibit the sickling of red blood cells. By comparing the activity of different esters, researchers can deduce key structural requirements for this biological effect. For instance, studies have evaluated esters with varying fatty acid chains (palmitate, stearate) and different alcohol groups (methyl, propyl, butyl), providing a foundation for understanding the SAR of this class of compounds. researchgate.net One study highlighted that methyl nonadecanoate, a close structural relative of this compound, demonstrated significant antisickling activity. researchgate.net

CompoundFatty Acid ChainAlcohol MoietyObserved Biological ActivityReference
Mthis compoundNonadecanoic acid (C19)MethanolInteresting antisickling activity (>70% normalization rate) researchgate.net
Butyl stearate (B1226849)Stearic acid (C18)ButanolInteresting antisickling activity (>70% normalization rate) researchgate.net
Propyl stearateStearic acid (C18)PropanolInteresting antisickling activity (>70% normalization rate) researchgate.net
Butyl palmitatePalmitic acid (C16)ButanolInteresting antisickling activity (>70% normalization rate) researchgate.net
Propyl palmitatePalmitic acid (C16)PropanolInteresting antisickling activity (>70% normalization rate) researchgate.net

Future SAR studies on this compound could systematically explore modifications to its structure to enhance known activities, such as its antioxidant or anti-elastase properties, and to discover new biological functions.

Development of Novel Therapeutic Agents based on this compound Scaffold

The chemical structure of this compound serves as a promising scaffold for the development of new therapeutic agents. Esters are frequently employed in medicine as prodrugs; their less polar nature compared to the corresponding carboxylic acids allows them to penetrate biological membranes more easily, thus enhancing bioavailability. mdpi.com

The development of therapeutic agents from the this compound scaffold can proceed in several directions:

Derivatization: The long fatty acid chain can be functionalized with various chemical groups to interact with specific biological targets.

Prodrug Strategy: The ester itself can act as a prodrug, being hydrolyzed by enzymes in the body to release a bioactive carboxylic acid (nonadecanoic acid) and ethanol (B145695).

Lipid-Based Drug Delivery: The lipophilic nature of this compound makes it a candidate for incorporation into lipid-based drug delivery systems, such as lipid nanoparticles, to improve the solubility and delivery of other therapeutic agents. astrazeneca.com

The antisickling properties of related fatty acid esters provide a direct proof-of-concept for the therapeutic potential of this compound class. researchgate.net By using the this compound backbone, researchers can design and synthesize novel compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles for a range of diseases.

Exploration of Sustainable Production Methods and Biorefinery Concepts

With a growing emphasis on green chemistry, the development of sustainable methods for producing chemicals is a major research focus. patsnap.com For this compound, research is moving beyond traditional chemical synthesis towards more environmentally friendly and economically viable alternatives.

Key sustainable production strategies include:

Biocatalysis: Utilizing enzymes, particularly lipases, offers a mild and highly selective method for ester synthesis. This can be achieved through the direct esterification of nonadecanoic acid with ethanol or the transesterification of triglycerides from renewable feedstocks.

Metabolic Engineering: Genetically modifying microorganisms, such as the yeast Saccharomyces cerevisiae, to produce very long-chain fatty acids and alcohols allows for the biosynthesis of specific esters like this compound. nih.gov This approach is central to modern biorefinery concepts, where microbial cell factories convert renewable biomass into valuable chemicals.

Electrosynthesis: An innovative approach involves the electrochemical reduction of carbon monoxide and water to produce esters. nus.edu.sg This method, powered by renewable electricity, offers a pathway to synthesize esters from sustainable feedstocks. nus.edu.sg

Biorefineries aim to utilize all components of biomass, analogous to how petroleum refineries produce multiple products from crude oil. In this context, long-chain fatty acid esters derived from vegetable oils or animal fats are not only valuable as final products but also as intermediates for other chemicals. nih.goviea-amf.org

Production MethodDescriptionKey AdvantagesReference
Biocatalysis (Enzymatic Synthesis)Uses isolated enzymes (e.g., lipases) for esterification or transesterification reactions.High selectivity, mild reaction conditions, reduced byproducts.
Metabolic EngineeringEngineers microorganisms (e.g., yeast, cyanobacteria) to produce the target ester from simple carbon sources.Utilizes renewable feedstocks, potential for high yields through pathway optimization. nih.gov
ElectrosynthesisElectrocatalytic reduction of feedstocks like carbon monoxide and water using renewable electricity.Environmentally friendly, uses sustainable inputs. nus.edu.sg
Transesterification of Natural OilsReacts triglycerides from vegetable oils or animal fats with an alcohol (e.g., ethanol) to produce fatty acid ethyl esters.Utilizes abundant, renewable feedstocks. A core process in biodiesel production. iea-amf.org

Application in Cosmeceutical and Pharmaceutical Formulations

This compound's physical and biological properties make it a valuable ingredient in both cosmeceutical and pharmaceutical formulations. Its long, saturated alkyl chain imparts desirable characteristics for topical applications and drug delivery.

In the cosmeceutical industry, this compound functions as an emollient and skin-conditioning agent. myskinrecipes.com Emollients help to soften and smooth the skin by forming a protective layer that reduces water loss. Furthermore, research has identified specific biological activities relevant to skincare. A study on the chemical constituents of Cyperus sexangularis leaf found that this compound exhibited anti-elastase activity. Since elastase is an enzyme that breaks down elastin (B1584352) in the skin, contributing to wrinkles and loss of elasticity, its inhibition is a key strategy in anti-aging skincare products.

In the pharmaceutical sector, the focus is on its role in drug formulation and delivery. medchemexpress.comsigmaaldrich.com The lipophilic nature of this compound can be leveraged to:

Enhance Solubility: Improve the solubility and dissolution of poorly water-soluble drugs.

Develop Novel Drug Delivery Systems: Serve as a component in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). astrazeneca.com These advanced systems can improve drug stability, control release, and target specific tissues. astrazeneca.com

Act as a Green Solvent: Fatty acid ethyl esters are being explored as environmentally friendly solvents for the extraction of valuable bioactive compounds.

SectorApplicationFunction/MechanismReference
CosmeceuticalEmollient / Skin ConditionerForms a protective layer on the skin to soften, smooth, and reduce moisture loss. myskinrecipes.com
Anti-aging FormulationsInhibits the elastase enzyme, helping to preserve skin elasticity.
PharmaceuticalDrug Delivery SystemsUsed as a lipid component in nanoparticles and other formulations to enhance drug solubility, stability, and bioavailability. astrazeneca.com
Green SolventUsed for the extraction of bioactive compounds from natural sources.

In-depth Mechanistic Studies of Biological Activities through "Omics" Approaches

To fully harness the therapeutic potential of this compound, it is essential to understand its molecular mechanism of action. "Omics" technologies—which include genomics, transcriptomics, proteomics, and metabolomics—provide a powerful, systems-level approach to elucidating how a compound affects biological systems. researchgate.netnih.gov

By applying these technologies, researchers can move beyond observing a biological effect (e.g., antioxidant activity) to understanding the underlying pathways and molecular targets. For instance, a multi-omics investigation of a fatty acid analog with anti-tubercular activity successfully identified its mechanism as the disruption of mycolic acid biosynthesis. nih.gov

A hypothetical "omics" study on this compound could involve:

Transcriptomics (RNA-Seq): Treating cells (e.g., skin fibroblasts or immune cells) with this compound and analyzing changes in gene expression to identify upregulated or downregulated pathways. This could reveal, for example, the induction of antioxidant response genes.

Proteomics: Using mass spectrometry to quantify changes in the cellular proteome after treatment. This could identify specific enzymes or signaling proteins that are directly or indirectly affected by the compound.

Metabolomics: Analyzing the global profile of small-molecule metabolites (e.g., lipids, amino acids, sugars) in cells or tissues. researchgate.net This could show how this compound alters cellular metabolism, for example, by being incorporated into specific lipid pathways or by affecting energy production.

The integration of data from these different "omics" layers can provide a comprehensive picture of the compound's mechanism of action, paving the way for more targeted therapeutic development and validating its use in various applications. researchgate.net

"Omics" ApproachTechnology / MethodInformation GainedPotential Application for this compound
TranscriptomicsRNA-Sequencing (RNA-Seq)Measures changes in the expression levels of all genes in response to treatment.Identify genetic pathways modulated by the compound to explain its anti-inflammatory or anti-elastase effects.
ProteomicsMass Spectrometry-based protein quantificationMeasures changes in the abundance of thousands of proteins.Identify specific protein targets or downstream signaling pathways affected by the compound.
MetabolomicsNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)Provides a snapshot of the small-molecule metabolites in a biological system.Determine how the compound alters cellular metabolism and identify biomarkers of its activity.

Q & A

Q. What are the established methods for synthesizing and characterizing ethyl nonadecanoate in laboratory settings?

this compound is typically synthesized via esterification of nonadecanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Characterization involves gas chromatography-mass spectrometry (GC-MS) for purity verification and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should optimize reaction parameters (temperature, molar ratio) to improve yield . Calibration curves using certified standards (e.g., mthis compound) are critical for quantification in GC analysis .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or GC with flame ionization detection (FID) are standard methods. Internal standards like mthis compound improve accuracy by compensating for matrix effects . For metabolomics studies, normalization to internal standards and validation of extraction efficiency (e.g., spike-and-recovery tests) are essential .

Q. How can researchers assess the biological activity of this compound in antioxidant assays?

In vitro assays such as DPPH radical scavenging and nitric oxide (NO) inhibition are commonly used. This compound’s activity should be compared to positive controls (e.g., ascorbic acid) and reported as IC50 values. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to address variability .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be resolved?

Discrepancies may arise from differences in compound purity, assay protocols, or biological models. Researchers should:

  • Validate compound identity using orthogonal techniques (e.g., HPLC-NMR).
  • Standardize assay conditions (e.g., solvent concentration, incubation time).
  • Conduct dose-response studies to identify non-linear effects .

Q. What experimental design strategies optimize the production of this compound in enzymatic esterification?

Use factorial design or Taguchi methods to evaluate variables such as temperature, enzyme loading (e.g., immobilized lipases), and substrate molar ratios. For example, lipase from Rhizomucor miehei immobilized on magnetic nanoparticles showed high catalytic efficiency in fatty acid ethyl ester synthesis. Response surface methodology (RSM) can model interactions between factors .

Q. How can researchers address challenges in quantifying this compound in metabolomics datasets?

Normalize peak areas to internal standards (e.g., mthis compound) and apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish biological variation from technical noise. Validate findings using tandem MS (MS/MS) to confirm compound identity in complex matrices .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Limited stability data exist for this compound, but analogous esters suggest sensitivity to light, heat, and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) and monitor degradation via GC. Use inert atmospheres (N2) during storage to prolong shelf life .

Q. How can researchers validate the specificity of this compound detection in chromatography?

Co-elution with structurally similar esters (e.g., ethyl stearate) is a common issue. Implement high-resolution MS (HRMS) and spectral libraries (e.g., NIST) for unambiguous identification. Compare retention indices with authenticated standards to confirm specificity .

Methodological Best Practices

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 or EC50 values. Report confidence intervals and assess goodness-of-fit (e.g., R<sup>2</sup>). For multi-group comparisons, apply corrections like Tukey’s HSD to control Type I errors .

Q. How should researchers address gaps in physicochemical data for this compound?

Perform experimental determinations of log P, vapor pressure, and solubility using validated protocols (e.g., shake-flask method for log P). Cross-reference with predictive models (e.g., EPI Suite) but validate empirically due to potential inaccuracies .

Q. What validation criteria are critical for this compound quantification in regulatory-compliant studies?

Follow ICH guidelines for method validation: assess linearity (R<sup>2</sup> ≥ 0.99), precision (%RSD < 5%), accuracy (recovery 95–105%), and limits of detection/quantification (LOD/LOQ). Include matrix-matched calibration to account for interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.